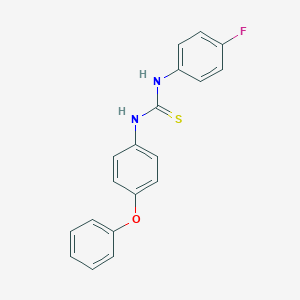
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine is an organic compound that features a benzodioxole moiety linked to a bromochlorophenyl group through a methylene bridge. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-chloroaniline. This reaction can be carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzodioxole ring.
Reduction: Reduction reactions could target the imine bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
Applications De Recherche Scientifique
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for compounds like (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the bromochlorophenyl group could form halogen bonds or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-chlorophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-bromophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(3-chlorophenyl)amine
Uniqueness
The presence of both bromine and chlorine atoms in (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may confer unique electronic properties and reactivity compared to its analogs. This dual halogenation can influence the compound’s interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C14H9BrClNO2 |
|---|---|
Poids moléculaire |
338.58 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H9BrClNO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-7H,8H2 |
Clé InChI |
IOFGZAPXOLKLSQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-fluorophenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323517.png)
![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323518.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide](/img/structure/B323519.png)


![Methyl 4-{[(5-bromo-2-thienyl)methylene]amino}benzoate](/img/structure/B323528.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323531.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B323533.png)
![3-chloro-N-[methyl(phenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B323534.png)
![3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide](/img/structure/B323536.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B323537.png)
![4-(1-azepanylsulfonyl)-N-[(4-methoxy-1-naphthyl)methylene]aniline](/img/structure/B323538.png)
